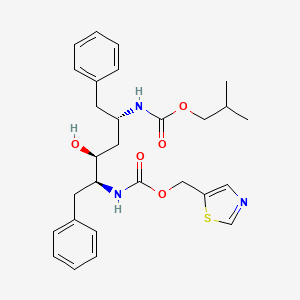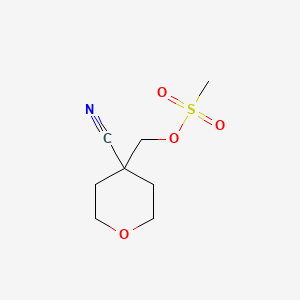![molecular formula C7H7ClN4S B3318622 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 101251-18-7](/img/structure/B3318622.png)
7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C7H7ClN4S and a molecular weight of 214.68 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . This compound and its derivatives have been studied for their potential anticancer properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: CSC1=NN2C(Cl)=CC©=NC2=N1 .Chemical Reactions Analysis
This compound is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its chemical reactions are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis and Rearrangement : The compound 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to 7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine, demonstrates interesting chemical behavior. It is prepared through bromine-mediated oxidative cyclization and is susceptible to ring isomerization, transforming into 1,2,4-triazolo[1,5-c]pyrimidines through base- or acid-promoted Dimroth rearrangement. Its halogen functionalities render it a useful intermediate for further chemical diversification via methods like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Regioselective Synthesis : A method for the regioselective synthesis of derivatives of [1,2,4]triazolo[1,5-a]pyrimidine has been developed. This approach is useful for creating compounds with this scaffold, which is recognized for its potential in preparing biologically active compounds (Massari et al., 2017).
Suzuki/Sonogashira Cross-Coupling Reactions : The compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine serves as a starting point for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, followed by direct sp3 arylation of the resulting compounds (Loubidi et al., 2018).
Biological and Medicinal Applications
Influenza Virus Inhibition : Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, closely related to the compound , have shown promising abilities in inhibiting influenza virus RNA polymerase, indicating potential antiviral applications (Massari et al., 2017).
Herbicidal and Antitumor Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have been reported to possess herbicidal activities and potential antitumor properties (Sun Guo-xiang, 2009).
Antibacterial Activity : A derivative of [1,2,4]triazolo[1,5-a]pyrimidine, synthesized by condensation reaction, showed antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).
Antitumor Activities in Vitro : Various [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activities, with some compounds displaying significant inhibitory effects on a range of cancer cell lines (Hafez & El-Gazzar, 2009).
Cytotoxicity Studies : Novel derivatives of [1,2,4]triazolo[1,5-a]pyrimidine-7-amines have been synthesized and evaluated for cytotoxicity against cancer cell lines, revealing some compounds with notable cytotoxic activity (Zhai et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including “7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine”, have shown promising results in anticancer research . Future directions may include further exploration of their potential as anticancer agents and the development of more efficient synthesis methods .
Eigenschaften
IUPAC Name |
7-chloro-5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFWPDVSBZHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3318540.png)



![7-Bromo-4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B3318573.png)

![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)





![(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B3318637.png)

